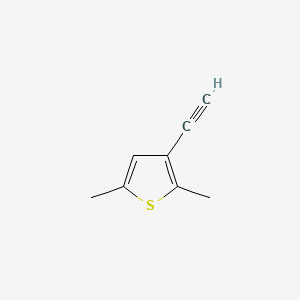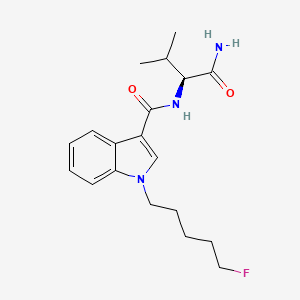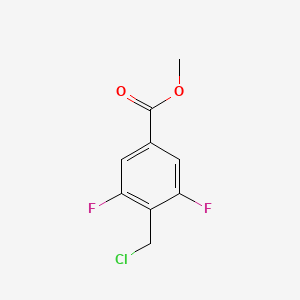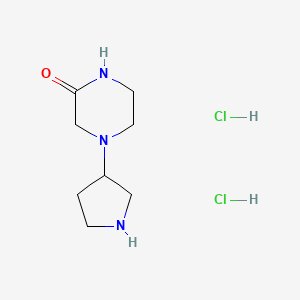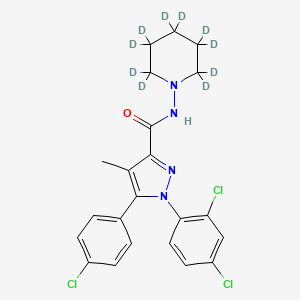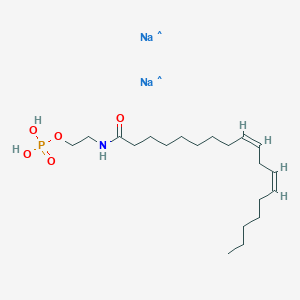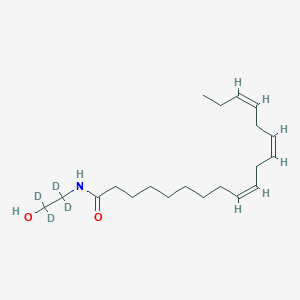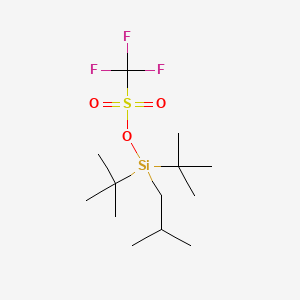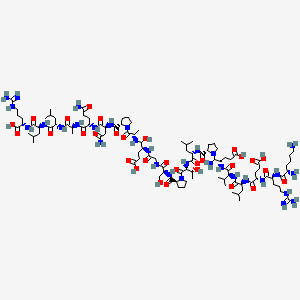
Epidermal growth factor receptor fragmen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that acts as a receptor for members of the epidermal growth factor family . It is a member of the ErbB family of receptors, which includes four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4) . In many cancer types, mutations affecting EGFR expression or activity could result in cancer .
Synthesis Analysis
EGFR undergoes ligand-dependent dimerization to initiate transmembrane signaling . A model was developed accounting for conformational changes of the kinase and extracellular domains, their dimerizations, and ligand binding to monomeric and dimeric receptor species .Molecular Structure Analysis
EGFR is a transmembrane protein activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha . The structure of EGFR is not completely understood due to the many structure fragments stored at the PDB only providing a partial view .Chemical Reactions Analysis
EGFR signaling cascades are initiated by the binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha . The receptor undergoes ligand-induced dimer activation .Physical and Chemical Properties Analysis
EGFR is a flexible entity and dynamics play a key role in its functionality . The receptor is a robust regulator of pathways involved in cancer pathogenesis and progression .Mecanismo De Acción
EGFR is activated by ligand binding followed by tyrosine phosphorylation of its C-terminal domain and recruitment of SH2 and PTB domain-containing proteins . The receptor dimers with inactive, symmetric configuration of the kinase domains exhibit positive cooperativity and very weak binding affinity for the first ligand .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H177N31O31/c1-48(2)41-63(89(152)124-64(42-49(3)4)88(151)121-62(99(162)163)23-17-37-112-101(109)110)122-81(144)53(11)114-85(148)60(27-31-72(104)135)120-90(153)67(45-73(105)136)126-94(157)70-25-19-39-131(70)97(160)54(12)115-84(147)59(29-33-76(140)141)116-74(137)46-113-83(146)68(47-133)127-95(158)71-26-20-40-132(71)98(161)79(55(13)134)129-92(155)66(44-51(7)8)125-93(156)69-24-18-38-130(69)80(106)57(28-32-75(138)139)117-96(159)78(52(9)10)128-91(154)65(43-50(5)6)123-87(150)61(30-34-77(142)143)119-86(149)58(22-16-36-111-100(107)108)118-82(145)56(103)21-14-15-35-102/h48-71,78-80,84,115,133-134,147H,14-47,102-103,106H2,1-13H3,(H2,104,135)(H2,105,136)(H,113,146)(H,114,148)(H,116,137)(H,117,159)(H,118,145)(H,119,149)(H,120,153)(H,121,151)(H,122,144)(H,123,150)(H,124,152)(H,125,156)(H,126,157)(H,127,158)(H,128,154)(H,129,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,107,108,111)(H4,109,110,112)/t53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80?,84?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJPCOVINFCVDG-VNDZUHHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(NC(C)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C3CCCN3C(C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C([C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H177N31O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
